molecular formula C9H9ClN2O B11721688 2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine

2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B11721688
M. Wt: 196.63 g/mol
InChI Key: CFNABGLHIVYERN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloromethyl group at the 2-position and a methoxy group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 1,3-dichloroacetone to form the imidazo[1,2-a]pyridine core, followed by chloromethylation and methoxylation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-8-methoxyimidazo[1,2-a]pyridine, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives .

Scientific Research Applications

2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-(chloromethyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9ClN2O/c1-13-8-3-2-4-12-6-7(5-10)11-9(8)12/h2-4,6H,5H2,1H3

InChI Key

CFNABGLHIVYERN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)CCl

Origin of Product

United States

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